2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolinones. This compound is characterized by its complex structure, which includes a dihydroisoquinolinone core, substituted with a dimethylphenyl group and a trimethoxyphenyl-oxadiazole moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.
Introduction of the Dimethylphenyl Group: This step might involve a Friedel-Crafts alkylation reaction, where the isoquinolinone core is alkylated with a dimethylbenzene derivative.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids.
Coupling of the Trimethoxyphenyl Group: This step might involve a Suzuki coupling reaction, where the oxadiazole moiety is coupled with a trimethoxyphenyl boronic acid.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinolinone core.
Reduction: Reduction reactions might target the oxadiazole ring or the carbonyl group in the isoquinolinone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or neuroprotective activities.
Industry
Industrially, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one: Lacks the oxadiazole and trimethoxyphenyl groups.
4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one: Lacks the dimethylphenyl group.
Uniqueness
The uniqueness of 2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-16-10-11-19(12-17(16)2)31-15-22(20-8-6-7-9-21(20)28(31)32)27-29-26(30-36-27)18-13-23(33-3)25(35-5)24(14-18)34-4/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNZFXXWZGVSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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